molecular formula C9H12O2 B3011498 Bicyclo[3.3.1]nonane-2,4-dione CAS No. 98442-42-3

Bicyclo[3.3.1]nonane-2,4-dione

Cat. No.: B3011498
CAS No.: 98442-42-3
M. Wt: 152.193
InChI Key: LYEZRBRNKZKXLM-UHFFFAOYSA-N
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Description

Bicyclo[331]nonane-2,4-dione is a bicyclic ketone with the molecular formula C9H12O2 This compound is characterized by its unique bicyclo[331]nonane framework, which consists of two fused cyclohexane rings sharing two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.3.1]nonane-2,4-dione can be synthesized through several methods. One common approach involves the Dieckmann cyclization of a suitable linear precursor. This method typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to induce cyclization . Another method involves the reaction of bicyclo[3.3.1]nonane-2,6-dione with specific reagents to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale Dieckmann cyclization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.3.1]nonane-2,4-dione is unique due to its specific ring structure and the position of its functional groups. This uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry .

Biological Activity

Bicyclo[3.3.1]nonane-2,4-dione is a bicyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves several chemical reactions, including oxidation and condensation processes. One common method is the reaction of bicyclo[3.3.1]nonan-2-one with various reagents to yield the dione structure. For instance, the preparation of this compound has been described using N-chlorosuccinimide (NCS) oxidation techniques on specific precursors derived from bicyclo[3.3.1]nonanes .

Anticancer Properties

Bicyclo[3.3.1]nonane derivatives have shown promising anticancer activity in various studies. For example, certain derivatives exhibit cytotoxic effects against cancer cell lines, attributed to their ability to interfere with cellular mechanisms involved in cancer progression .

The biological activity of this compound is often linked to its structural features that allow for interactions with biological macromolecules:

  • Hydrogen Bonding: The dione's ability to form hydrogen bonds enhances its interaction with proteins and nucleic acids, potentially leading to altered biological responses .
  • Enzyme Inhibition: Some studies suggest that bicyclo[3.3.1]nonane derivatives can act as enzyme inhibitors, impacting metabolic pathways critical for cancer cell survival .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines using MTT assays. The results indicated significant dose-dependent cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These findings suggest that this compound has potential as a lead compound in anticancer drug development.

Case Study 2: Mechanistic Insights

Another research focused on the mechanistic insights into the action of bicyclo[3.3.1]nonane derivatives against cancer cells revealed that these compounds induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

4. Conclusion

This compound represents a significant area of interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. Its unique structural properties facilitate interactions with biological targets, making it a valuable candidate for further investigation and development.

Properties

IUPAC Name

bicyclo[3.3.1]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-5-9(11)7-3-1-2-6(8)4-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEZRBRNKZKXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)C(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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